molecular formula C6H10F3N B127925 2-(Trifluoromethyl)piperidine CAS No. 154630-93-0

2-(Trifluoromethyl)piperidine

Cat. No. B127925
M. Wt: 153.15 g/mol
InChI Key: NAXDEFXCCITWEU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperidine is a fluorinated piperidine derivative that has been the subject of various synthetic methodologies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the molecule, making it an interesting target for synthesis and study.

Synthesis Analysis

Several approaches have been developed for the synthesis of 2-(trifluoromethyl)piperidine and its derivatives. One method involves the ring expansion of (trifluoromethyl)prolinols, which are obtained from L-proline, to yield enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through a regio- and diastereoselective process involving an aziridinium intermediate . Another approach includes the stereoselective synthesis of α-trifluoromethyl piperidinic derivatives from various starting materials such as pipecolic acid, pyridine derivatives, and prolinol derivatives, highlighting the versatility of methods available for introducing the trifluoromethyl group into the piperidine ring .

Molecular Structure Analysis

The molecular structure of 2-(trifluoromethyl)piperidine derivatives has been elucidated using techniques such as NMR analysis and X-ray crystallography. These studies have provided insights into the stereochemical outcomes of the synthetic processes. For instance, the stereochemical assignments of diastereoselective nucleophilic substitution reactions were carefully performed using these analytical methods .

Chemical Reactions Analysis

2-(Trifluoromethyl)piperidine derivatives participate in various chemical reactions, including nucleophilic substitution reactions that exhibit diastereoselectivity . The trifluoromethyl group can influence the reactivity and selectivity of these compounds in synthetic transformations. Additionally, the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to form 2-substituted 2-(trifluoromethyl)pyrrolidines has been achieved, demonstrating the synthetic utility of these fluorinated piperidines .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into the piperidine ring significantly impacts the physical and chemical properties of the molecule. This group is known for its electron-withdrawing and lipophilic characteristics, which can enhance the biological activity of pharmaceutical compounds. The specific properties of 2-(trifluoromethyl)piperidine derivatives, such as boiling points, solubility, and stability, are determined by the nature of the substituents and the overall molecular structure .

Scientific Research Applications

Synthesis and Rearrangement

  • Synthesis of 3-Substituted 2-(Trifluoromethyl)piperidines : A study by Rioton et al. (2015) demonstrated the synthesis of 3-substituted 2-(trifluoromethyl)piperidines through ring expansion of (trifluoromethyl)prolinols, derived from L-proline. The process involved an aziridinium intermediate and showed regio- and diastereoselectivity in the ring opening by different nucleophiles (Rioton et al., 2015).

Synthesis of Piperidine Alkaloids

  • Trifluoro-Substituted Analogs of Piperidine Alkaloids : Bariau et al. (2006) accomplished the diastereoselective synthesis of trifluoro-substituted analogs of mono-, di-, and trisubstituted piperidine alkaloids from 2-trifluoromethyl keto-protected 4-piperidones (Bariau et al., 2006).

Catalyzed Synthesis Methods

  • Pd-Catalyzed Synthesis of Fluorinated N-Heterocycles : García-Vázquez et al. (2021) reported a method for synthesizing 3-fluoro- and trifluoromethylthio-piperidines, important for discovery chemistry. This method featured high diastereocontrol and allowed for chemoselective derivatization (García-Vázquez et al., 2021).

Functionalization and Diversification

  • Diversified Functionalization of Trifluoromethyl Piperidines : Jatoi et al. (2021) discussed various methods for introducing the trifluoromethyl group into heterocyclic compounds, focusing on the Mannich reaction. This reaction was used to prepare several piperidine base alkaloids with trifluoromethyl at the α-position and enabled the substitution at various positions with diverse groups (Jatoi et al., 2021).

Enzymatic and Synthetic Methods

  • Enzymatic Kinetic Resolution in Synthesis : Perdicchia et al. (2015) used 2-Piperidineethanol for the synthesis of natural and synthetic compounds. They presented both synthetic and enzymatic methods for resolving the racemic mixture, highlighting the substance's value in enantioselective synthesis (Perdicchia et al., 2015).

Metathesis Mediated Synthesis

  • Ring-Closing Metathesis for Nitrogen Heterocycles : De Matteis et al. (2006) detailed a pathway to trifluoromethyl-containing piperidines via ring-closing metathesis. This involved synthesizing trifluormethyl-substituted diolefin precursors and cyclizing them into functionalized piperidines (De Matteis et al., 2006).

Electrochemical Methods

  • Electrochemical Cyanation for Pharmaceutical Building Blocks : Lennox et al. (2018) developed an electrochemical method for cyanating secondary piperidines, useful in pharmaceutical synthesis. The method allowed for synthesis of unnatural amino acids without requiring protection or substitution of the N-H bond (Lennox et al., 2018).

Ring Contraction Techniques

  • Ring Contraction to Synthesize Pyrrolidines : Feraldi-Xypolia et al. (2015) achieved a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium intermediate, leading to the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines (Feraldi‐Xypolia et al., 2015).

Applications in Medicinal Chemistry

  • HDM2-p53 Inhibitors : Research by Bogen et al. (2016) on substituted piperidines as p53-HDM2 inhibitors indicated that 2-(trifluoromethyl)thiophene was a preferred moiety, resulting in potent inhibitors demonstrating tumor regression in mice models (Bogen et al., 2016).

properties

IUPAC Name

2-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDEFXCCITWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460430
Record name 2-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)piperidine

CAS RN

154630-93-0
Record name 2-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)piperidine
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Synthesis routes and methods

Procedure details

A mixture of 2-(trifluoromethyl)pyridine (0.38 g, 2.60 mmol) and platinum oxide (0.04 g, 0.18 mmol) in acetic acid (15 mL) and concentrated hydrochloric acid (2 mL) was hydrogenated in a Parr apparatus at 40 psi for 3 d. Filtration through celite and concentration of the filtrate provided 2-(trifluoromethyl)piperidine as hydrochloride salt which was used without further purification. 1H NMR (400 MHz, methanol-d4): 4.18 (m, 1H), 3.50 (m, 1H), 3.15 (m, 1H), 2.16 (m, 1H), 1.99 (m, 2H), 1.71 (m, 3H).
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)piperidine
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2-(Trifluoromethyl)piperidine
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2-(Trifluoromethyl)piperidine
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2-(Trifluoromethyl)piperidine
Reactant of Route 6
2-(Trifluoromethyl)piperidine

Citations

For This Compound
43
Citations
A Bariau, W Bux Jatoi, P Calinaud, Y Troin, JL Canet - 2006 - Wiley Online Library
The highly diastereoselective synthesis of five trifluoro‐substituted analogues of mono‐, di‐, and trisubstituted piperidine alkaloids was accomplished in two to four steps from 2‐…
A Talavera-Alemán, G Dagousset… - Journal of Fluorine …, 2021 - Elsevier
The synthesis of α-trifluoromethyl piperidines from tetrahydropyridine derivatives in three steps (the oxidation into the corresponding pyridinium, the nucleophilic trifluoromethylation and …
Number of citations: 1 www.sciencedirect.com
S Rioton, DG Pardo, J Cossy - Molecules, 2017 - mdpi.com
A comprehensive survey of pathways leading to the generation of α-trifluoromethyl monocyclic piperidinic derivatives is provided (65 references). These compounds have been …
Number of citations: 9 www.mdpi.com
TM Iliyasov, KA Karpenko, AD Vinokurov… - Mendeleev …, 2022 - Elsevier
The Michael–Mannich cascade cyclization of cyano olefins, ethyl 4,4,4-trifluoro-3-oxobutanoate, aromatic aldehydes and ammonium acetate provides convenient stereoselective …
Number of citations: 3 www.sciencedirect.com
TM Iliyasov, KA Karpenkoa, AD Vinokurova, AA Tyutina… - Arkivoc, 2022 - arkat-usa.org
The Knoevenagel–Michael–Mannich–cyclization cascade of aldehydes, cyano-containing CH acids, ethyl 4, 4, 4-trifluoro-3-oxobutanoate and ammonium acetate provided convenient …
Number of citations: 1 www.arkat-usa.org
S Rioton, A Orliac, Z Antoun, R Bidault… - Organic …, 2015 - ACS Publications
3-Substituted 2-(trifluoromethyl)piperidines B were synthesized by ring expansion of (trifluoromethyl)prolinols A, which were obtained from l-proline via an aziridinium intermediate C. …
Number of citations: 33 pubs.acs.org
P Jones - 1979 - clok.uclan.ac.uk
… The A max for the x bands of 3'-trifluoromethyl Malachite Green, 2'-trifluoromethyl Piperidine Green and 2'-trifluoromethyl Pyrrolidine Green exhibit deviations to shorter wavelength …
Number of citations: 3 clok.uclan.ac.uk
X Li, L Song, C Xing, J Zhao, S Zhu - Tetrahedron, 2006 - Elsevier
In the presence of a catalytic amount of NEt 3 , ethyl 4,4,4-trifluoro-3-oxobutanoate reacted readily with arylidenemalononitriles in ethanol at room temperature. It gave two products 2-…
Number of citations: 40 www.sciencedirect.com
P Wang, L Song, H Yi, M Zhang, S Zhu, H Deng… - Tetrahedron …, 2010 - Elsevier
One-pot four-component reactions of aromatic aldehyde, Meldrum’s acid, ethyl-4,4,4-trifluoro-1,3-dioxobutanoate, and ammonium acetate afford ethyl 2-hydroxy-6-oxo-4-aryl-2-(…
Number of citations: 40 www.sciencedirect.com
OI Shmatova, VG Nenajdenko - European Journal of Organic …, 2013 - Wiley Online Library
The application of perfluoroalkylated cyclic imines in azido‐Ugi reactions was studied. It was shown that the reaction allows access to five‐, six‐ and seven‐membered …

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